molecular formula C19H19N3 B11058528 3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole

3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole

Cat. No.: B11058528
M. Wt: 289.4 g/mol
InChI Key: WZOLLUPQQJMGPO-UHFFFAOYSA-N
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Description

3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole is a complex organic compound that features both an indole and a pyrazole moiety The indole structure is a bicyclic system containing a benzene ring fused to a pyrrole ring, while the pyrazole structure is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole moiety, which can be synthesized via cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .

The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Once both moieties are prepared, they can be coupled through a series of reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine) with nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced forms of the compound

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial cell membranes can result in antibacterial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole stands out due to its unique combination of indole and pyrazole moieties. This dual structure provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications. Its potential as a therapeutic agent and its use in materials science further highlight its uniqueness.

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

3-[(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)methyl]-1H-indole

InChI

InChI=1S/C19H19N3/c1-14-11-19(15-7-3-2-4-8-15)22(21-14)13-16-12-20-18-10-6-5-9-17(16)18/h2-10,12,19-20H,11,13H2,1H3

InChI Key

WZOLLUPQQJMGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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